molecular formula C13H11N3O3 B6388742 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid CAS No. 1261930-47-5

2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6388742
CAS No.: 1261930-47-5
M. Wt: 257.24 g/mol
InChI Key: PWCDFWYBIJFACJ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position, a carbamoylphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and chemical activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromopyridine with 3-carbamoylbenzoic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-11-5-9(13(18)19)10(6-16-11)7-2-1-3-8(4-7)12(15)17/h1-6H,(H2,14,16)(H2,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCDFWYBIJFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687428
Record name 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-47-5
Record name 2-Amino-5-(3-carbamoylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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